Antiproliferative Potency: Ortho‑Piperidin‑1‑yl‑phenyl Substitution vs. Piperidino‑Thienopyrimidine and Dasatinib‑Hybrid Analogues
In a head‑to‑head panel of thieno[2,3-d]pyrimidine‑4‑amines tested against five human cancer cell lines, the piperidino‑substituted derivative 20f (structurally related to CAS 917909‑07‑0 by the presence of a piperidine moiety) exhibited IC₅₀ values of 12.5 µM (HepG‑2 liver), 15.7 µM (NCI‑H522 lung), 18.3 µM (A‑375 melanoma), 22.1 µM (MIA PaCa‑2 pancreatic), and 19.8 µM (CaCo‑2 colon) [1]. The ortho‑piperidin‑1‑yl‑phenyl substituent in CAS 917909‑07‑0 is expected to further modulate potency and selectivity relative to 20f by altering the dihedral angle between the pyrimidine core and the N‑aryl ring, as demonstrated by docking studies of analogous 4‑anilinothieno[2,3-d]pyrimidines [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) in human cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ values for CAS 917909‑07‑0 not yet reported in peer‑reviewed literature |
| Comparator Or Baseline | Compound 20f: HepG‑2 IC₅₀ = 12.5 µM; NCI‑H522 IC₅₀ = 15.7 µM; A‑375 IC₅₀ = 18.3 µM; MIA PaCa‑2 IC₅₀ = 22.1 µM; CaCo‑2 IC₅₀ = 19.8 µM. Dasatinib‑hybrid 22d: HepG‑2 IC₅₀ = 3.2 µM; A‑375 IC₅₀ = 4.8 µM [1]. |
| Quantified Difference | 22d is 3.9‑fold more potent than 20f on HepG‑2; the potency of CAS 917909‑07‑0 is predicted to lie between these extremes based on SAR trends [1]. |
| Conditions | MTT assay, 48 h exposure; cell lines: HepG‑2, NCI‑H522, A‑375, MIA PaCa‑2, CaCo‑2 |
Why This Matters
Establishes the antiproliferative baseline for piperidine‑containing thieno[2,3-d]pyrimidine‑4‑amines and defines the potency window that CAS 917909‑07‑0 must meet or exceed for procurement as an anticancer lead.
- [1] Gill, R.K., et al. (2017). Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents. *Anticancer Agents in Medicinal Chemistry*, 17(5), 788-799. DOI: 10.2174/1871520616666160817142647. View Source
- [2] Adly, M.E., et al. (2018). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. *Anticancer Agents in Medicinal Chemistry*, 18(6), 835-846. DOI: 10.2174/1871520618666180124121441. View Source
